molecular formula C14H14N4O3S B2500129 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 1286725-19-6

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2500129
CAS No.: 1286725-19-6
M. Wt: 318.35
InChI Key: JXRHATWMNSTZNW-UHFFFAOYSA-N
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Description

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that features both oxazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the oxazole ring, followed by the introduction of the oxadiazole moiety. The final step involves the coupling of these two fragments to form the desired compound.

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Moiety: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives.

    Coupling Reaction: The final step is the amide bond formation, which can be facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles like amines and thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets. The oxazole and oxadiazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
  • (3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl chloride

Uniqueness

Compared to similar compounds, 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]propanamide is unique due to the presence of both oxazole and oxadiazole rings, which confer distinct chemical properties and potential biological activities. This dual-ring structure makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3S/c1-8-11(9(2)21-18-8)3-4-12(19)15-14-17-16-13(20-14)10-5-6-22-7-10/h5-7H,3-4H2,1-2H3,(H,15,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRHATWMNSTZNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=NN=C(O2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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